molecular formula C14H18FNO3 B6609640 tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2866322-89-4

tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6609640
CAS No.: 2866322-89-4
M. Wt: 267.30 g/mol
InChI Key: CYJWIELKPQTRNW-UHFFFAOYSA-N
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Description

The compound tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative featuring a fluorine atom at position 5, a hydroxyl group at position 7, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the tetrahydroisoquinoline core.

Properties

IUPAC Name

tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJWIELKPQTRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Tetrahydroisoquinoline Skeleton Construction

The tetrahydroisoquinoline framework forms the structural backbone of the target compound. A widely adopted method involves reductive amination of fluorinated benzaldehyde derivatives with amino alcohols. For instance, 5-fluoro-2-hydroxybenzaldehyde can react with 2-aminoethanol in the presence of sodium cyanoborohydride, yielding the corresponding tetrahydroisoquinoline precursor . Alternative routes utilize Pictet-Spengler cyclization , where phenethylamine derivatives condense with aldehydes under acidic conditions. Source highlights a modified approach starting from tert-butyl 8-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (compound 40 ), synthesized via hydroxyl group triflation followed by Pd-catalyzed carboxylation to introduce the tert-butoxycarbonyl (Boc) moiety .

Fluorination Strategies

Introducing fluorine at the C5 position requires precise regioselectivity. Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) is effective for late-stage fluorination of tetrahydroisoquinoline intermediates . Alternatively, nucleophilic displacement of halogenated precursors with potassium fluoride in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) achieves fluorination with >75% yields . For example, treating 5-bromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline with KF in DMSO at 90°C for 12 hours affords the fluorinated product .

Hydroxyl Group Introduction and Protection

The C7 hydroxyl group is typically introduced via demethylation of methoxy precursors. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers without affecting the Boc group . Alternatively, oxidative methods using ceric ammonium nitrate (CAN) or hydrogen peroxide/acetic acid convert methyl groups to hydroxyl functionalities. Post-synthesis, the hydroxyl group may be protected as a silyl ether (e.g., TBS or TIPS) to prevent undesired side reactions during subsequent steps .

Boc Protection of the Amine

The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann reaction using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base . Optimal conditions involve stirring at 0°C for 2 hours, achieving >90% conversion. Source details a six-step synthesis where Boc protection is critical for stabilizing the amine during oxidative cyclization steps .

Oxidative Cyclization and Final Assembly

Metachloroperbenzoic acid (mCPBA) -mediated oxidative cyclization is pivotal for forming the tetrahydroisoquinoline ring. In a representative procedure, tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate undergoes mCPBA treatment in dichloromethane at −20°C, yielding the cyclized product with 82% efficiency . For the target compound, similar conditions apply, with careful temperature control to prevent epoxidation of allyl groups .

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H, ¹³C, ¹⁹F) confirms purity (>98%) and structural integrity . Mass spectrometry (ESI-MS) corroborates the molecular ion peak at m/z 267.30 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Pd-catalyzed carboxylation Triflation, Pd-mediated coupling68High regioselectivityRequires palladium catalysts
Reductive amination NaBH₃CN, fluorinated aldehydes74ScalableSensitive to moisture
Oxidative cyclization mCPBA, Boc protection82Mild conditionsLimited to specific substrates

Industrial Scalability and Cost Considerations

Large-scale production favors reductive amination due to lower catalyst costs and compatibility with continuous flow reactors . However, Pd-catalyzed methods, while efficient, face challenges in catalyst recovery and residual metal contamination . Source emphasizes using cheap starting materials like 1,1-dimethoxypropane-2-one to reduce synthesis costs by 40% compared to alternative routes .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted tetrahydroisoquinolines with different functional groups.

Scientific Research Applications

Kappa Opioid Receptor Antagonism

Research has indicated that derivatives of tetrahydroisoquinolines, including tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, exhibit potent and selective antagonistic activity at kappa opioid receptors. This property is particularly relevant for developing treatments for mood disorders such as depression and anxiety. A study demonstrated that such compounds could modulate the kappa opioid system effectively, suggesting their potential as therapeutic agents in psychiatric conditions .

Antioxidant Activity

Tetrahydroisoquinoline derivatives have been investigated for their antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems. This characteristic is crucial in neuroprotective strategies against neurodegenerative diseases .

Neuroprotective Effects

The compound has shown promise in neuroprotection through modulation of various signaling pathways involved in neuronal survival and apoptosis. Its structural features allow it to interact with neurotransmitter systems, potentially offering protective effects against neurotoxicity .

Case Study 1: Kappa Opioid Receptor Antagonism

In a controlled study involving animal models, researchers synthesized various tetrahydroisoquinoline derivatives to assess their effects on mood regulation. The findings indicated that compounds similar to this compound significantly reduced depressive-like behaviors when administered prior to stress exposure .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of several tetrahydroisoquinoline derivatives using DPPH and ABTS assays. This compound exhibited superior radical scavenging activity compared to other tested compounds, highlighting its potential utility in formulations aimed at oxidative stress-related conditions .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationDescriptionEvidence Source
Kappa Opioid AntagonismPotential treatment for mood disorders; modulates kappa opioid receptors
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Neuroprotective EffectsProtects neurons from toxicity; interacts with neurotransmitter systems

Mechanism of Action

The mechanism by which tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Hydroxyl groups (e.g., 7-OH in the target) are prone to oxidation or derivatization, necessitating protective strategies during synthesis (e.g., benzyloxy in compound 20) .

Synthetic Methodologies :

  • POCl3/Et3N in dichloromethane is a common reagent system for activating hydroxyl groups into leaving groups, enabling substitutions (e.g., methoxy or benzyloxy) .
  • The absence of direct synthesis protocols for the target compound suggests that its preparation may require tailored protection/deprotection steps for the 7-OH group.

Structural Similarity Metrics: Computational similarity analysis () indicates that compounds with amino or carboxylic acid substituents (e.g., 5-amino or 6-carboxylic acid derivatives) share ~81% structural similarity with the Boc-protected tetrahydroisoquinoline core.

Research Findings and Implications

  • Biological Activity: Analogues like 11a and 20 demonstrate the impact of electron-withdrawing groups (e.g., cyano) and bulky substituents (e.g., benzyloxy) on receptor binding or enzyme inhibition, though specific targets for the target compound remain unexplored .
  • Pharmacological Potential: Fluorine and hydroxyl groups are associated with improved blood-brain barrier penetration and antioxidant activity, respectively, hinting at CNS or anti-inflammatory applications for the target compound .

Biological Activity

Tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 2866322-89-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline framework with a fluorine atom and hydroxyl group at specific positions. Its molecular weight is approximately 267.30 g/mol .

PropertyValue
Molecular FormulaC15H18FNO3
Molecular Weight267.30 g/mol
CAS Number2866322-89-4

Pharmacological Effects

Research indicates that compounds derived from the tetrahydroisoquinoline structure exhibit a range of biological activities, including:

  • Antiviral Activity : Recent studies have shown that derivatives of tetrahydroisoquinoline can effectively inhibit the replication of viruses such as SARS-CoV-2. In vitro experiments demonstrated that certain compounds outperformed standard antiviral drugs like chloroquine in human lung cell lines .
  • Antimicrobial Properties : Tetrahydroisoquinoline derivatives have been evaluated for their antimicrobial efficacy against various pathogens. In vitro screening revealed significant activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : Compounds in this class may act as antagonists or agonists at various receptors, including opioid receptors, which are implicated in pain modulation and mood regulation .
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects .
  • Cellular Mechanisms : The basicity of the heterocyclic structure may influence intracellular pH and membrane fusion processes during viral infections, enhancing antiviral efficacy .

Study on Antiviral Activity

A study focused on the synthesis and evaluation of novel tetrahydroisoquinoline derivatives showed that this compound exhibited potent antiviral activity against SARS-CoV-2 in Vero E6 cells. The compound was noted for its ability to suppress viral replication more effectively than traditional antiviral agents like chloroquine .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various tetrahydroisoquinoline derivatives against a panel of bacterial strains. The results indicated that certain modifications to the structure significantly enhanced activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents .

Table 2: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionObserved Effect
AntiviralSARS-CoV-2Inhibition of replication
AntimicrobialGram-positive bacteriaSignificant inhibition
Opioid Receptor AgonismPain modulationPotential therapeutic use

Q & A

Q. What are the critical considerations for synthesizing this compound in a laboratory setting?

Methodological Answer:

  • Protection of Functional Groups : The hydroxy (-OH) group at position 7 requires protection (e.g., using tert-butyldimethylsilyl [TBS] or acetyl groups) before fluorination at position 5 to avoid side reactions .
  • Fluorination Strategy : Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions (e.g., Balz-Schiemann reaction) are commonly used for introducing fluorine at position 5. Reaction conditions (temperature, solvent polarity) must be optimized to minimize decomposition .
  • Boc Deprotection : The tert-butoxycarbonyl (Boc) group at position 2 can be removed under acidic conditions (e.g., HCl in dioxane), but prolonged exposure may degrade the tetrahydroisoquinoline core .

Q. How should this compound be stored to maintain stability during experiments?

Methodological Answer:

  • Storage Conditions : Store in a tightly sealed container under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the Boc group or oxidation of the hydroxy moiety. Desiccants (e.g., silica gel) should be used to minimize moisture .
  • Incompatibilities : Avoid contact with strong acids/bases or oxidizing agents, as these may cleave the Boc group or degrade the fluorinated aromatic ring .

Q. What analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: Boc group (δ ~1.4 ppm, singlet), tetrahydroisoquinoline protons (δ ~2.5–3.5 ppm, multiplet), and aromatic protons (δ ~6.5–7.5 ppm) .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity. The electron-donating hydroxy group at position 7 directs fluorination to the para position (position 5) .
  • Experimental Validation : Compare fluorination yields under varying conditions (e.g., solvent polarity, catalyst loading). For example, acetonitrile enhances electrophilic fluorination efficiency compared to DMF .

Q. How to resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

  • Batch Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (e.g., de-Boc byproducts). Even 5% impurity can skew bioactivity results .
  • Receptor Binding Assays : Repeat experiments with freshly purified compound and standardized protocols (e.g., IC₅₀ determinations in triplicate) to confirm target engagement .

Q. What strategies mitigate decomposition during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 14 days). Monitor degradation via TLC or LC-MS. Add antioxidants (e.g., BHT) if oxidative decomposition is observed .
  • pH-Dependent Stability : The compound is stable at pH 4–6 but hydrolyzes rapidly in alkaline conditions (pH >8). Buffered solutions (e.g., phosphate buffer pH 5.5) are recommended for biological assays .

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